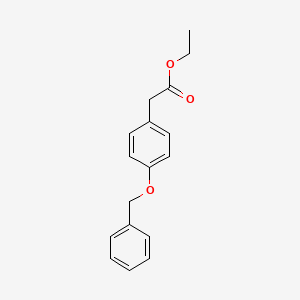
4-Benzyloxyphenylacetic acid ethyl ester
Cat. No. B1585673
Key on ui cas rn:
56441-69-1
M. Wt: 270.32 g/mol
InChI Key: MMKJGLKGTNSPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340506B2
Procedure details


A solution of ethyl-4-hydroxy phenyl acetate (10 g, 55.49 mmol) in 50 mL of dry acetonitrile was added in a drop wise manner to a suspension of cesium carbonate (36 g, 110.98 mmol) in 50 mL of dry acetonitrile. Reaction mixture was allowed to stir at rt for 10 min then benzyl bromide (7.25 mL, 61.03 mmol) was added drop wise and continued to stir overnight at rt. Reaction was quenched with water and solid was filtered through Buchner funnel, filtrate obtained was diluted with ethyl acetate, and organic layer was washed with water, brine and dried over anhydrous sodium sulphate. Solvent was removed under reduced pressure to obtain crude product which was purified using column chromatography using 5-10% ethyl acetate in hexane to afford 8.0 g of liquid.
[Compound]
Name
ethyl-4-hydroxy phenyl acetate
Quantity
10 g
Type
reactant
Reaction Step One

Name
cesium carbonate
Quantity
36 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:15]([O:18][CH2:19][CH3:20])(=[O:17])[CH3:16]>C(#N)C>[CH2:7]([O:4][C:1]1[CH:12]=[CH:13][C:8]([CH2:16][C:15]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9][CH:10]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|
|
Inputs


Step One
[Compound]
|
Name
|
ethyl-4-hydroxy phenyl acetate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cesium carbonate
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
7.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at rt for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
continued to stir overnight at rt
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with water and solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through Buchner funnel, filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
